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Compound of Interest

Compound Name: AGI-12026

Cat. No.: B15574180

This guide provides a comparative overview of AGI-12026 and ivosidenib (AG-120), focusing
on their mechanisms of action and available efficacy data. While both compounds target
isocitrate dehydrogenase (IDH) mutations, a prevalent driver in several cancers, they represent
distinct chemical entities with different selectivity profiles.

Executive Summary:

Ivosidenib (formerly AG-120) is a well-characterized, potent, and selective inhibitor of mutant
isocitrate dehydrogenase 1 (IDH1), approved for the treatment of acute myeloid leukemia
(AML) and cholangiocarcinoma harboring susceptible IDH1 mutations.[1][2][3] In contrast, AGI-
12026 is a preclinical, brain-penetrant dual inhibitor of both mutant IDH1 and IDH2.[4][5]
Publicly available efficacy data for AGI-12026 is limited, precluding a direct quantitative
comparison with the extensive clinical data available for ivosidenib. This guide will primarily
focus on the established efficacy of ivosidenib, with available details on AGI-12026 for
contextual understanding.

Ivosidenib (AG-120): A Selective Mutant IDH1
Inhibitor

Ivosidenib is an oral, targeted therapy that specifically inhibits the gain-of-function activity of
mutated IDH1 enzymes.[1][2] These mutations, most commonly occurring at the R132 residue,
lead to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High
levels of 2-HG interfere with cellular metabolism and epigenetic regulation, ultimately blocking
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cellular differentiation and promoting oncogenesis.[1][2] Ivosidenib works by reducing 2-HG

levels, thereby restoring normal cellular differentiation.[1]
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Caption: Mutant IDH1 pathway and the inhibitory action of Ivosidenib.

Efficacy of Ivosidenib (AG-120)

The efficacy of ivosidenib has been demonstrated in both preclinical models and extensive
clinical trials.

Preclinical Efficacy

Ivosidenib has shown potent and selective inhibition of various IDH1-R132 mutants in
biochemical and cell-based assays.

Table 1: Preclinical Activity of Ivosidenib (AG-120)

Assay Type Target/Cell Line Endpoint Result
Biochemical Assay IDH1-R132H ICso 12 nM[6]
Biochemical Assay IDH1-R132C ICs0 13 nM[6]
Biochemical Assay IDH1-R132G ICso 8 NM[6]
Biochemical Assay IDH1-R132L ICso 13 nM[6]
Biochemical Assay IDH1-R132S ICs0 12 nM[6]

Primary mIDH1 AML ]
Cell-Based Assay ] 2-HG Reduction >96% at 0.5 uM[1][2]
Patient Samples

92.0% (50 mg/kg),
95.2% (150 mg/kg)[1]

[2]

In Vivo Xenograft HT1080 (mIDH1- Tumor 2-HG
Model R132C) Reduction

ICso0: Half-maximal inhibitory concentration.

Clinical Efficacy

Ivosidenib has demonstrated significant clinical activity in patients with IDH1-mutated cancers.

Table 2: Clinical Efficacy of Ivosidenib in Relapsed/Refractory AML (Phase 1, NCT02074839)[7]
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Efficacy Endpoint Value (N=179) 95% Confidence Interval

Overall Response Rate (ORR)  41.9% 34.6% - 49.5%

Complete Remission (CR) +

CR with Partial Hematologic 31.8% 25.1% - 39.2%
Recovery (CRh)

Complete Remission (CR) 24.0% 18.0% - 31.0%
Median Duration of CR 10.1 months 6.5 - 22.2 months
Median Duration of CR+CRh 8.2 months 5.6 - 12.0 months

Table 3: Clinical Efficacy of Ivosidenib + Azacitidine in Newly Diagnosed IDH1-mutated AML
(AGILE Phase 3, NCT03173248)[8]

] . Ivosidenib + Placebo + Hazard Ratio (95%
Efficacy Endpoint L L
Azacitidine Azacitidine Cl) | p-value
Median Overall 0.42 (0.27 - 0.65); p <
_ 29.3 months 7.9 months
Survival (OS) 0.0001
Complete Remission
47% 15%
(CR) Rate
Transfusion
53.8% 17.1% p = 0.0004

Independence

Experimental Protocols
Ex Vivo Treatment of Primary AML Patient Samples

This protocol describes the methodology used to assess the effect of ivosidenib on 2-HG levels
and cellular differentiation in primary human AML cells.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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